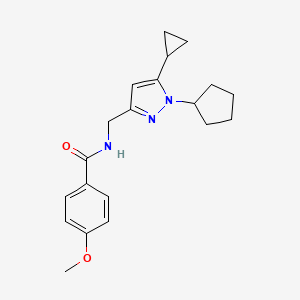

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-25-18-10-8-15(9-11-18)20(24)21-13-16-12-19(14-6-7-14)23(22-16)17-4-2-3-5-17/h8-12,14,17H,2-7,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGYBDFXJVCKEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.

Substitution with cyclopentyl and cyclopropyl groups: The pyrazole ring is then functionalized with cyclopentyl and cyclopropyl groups through alkylation reactions.

Attachment of the benzamide moiety: The final step involves the coupling of the substituted pyrazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of pain and inflammation.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in inflammatory pathways. This modulation can lead to a reduction in the production of pro-inflammatory mediators, thereby alleviating pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

- N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide

- N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide

Uniqueness

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the methoxybenzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound belonging to the class of pyrazole derivatives. Its unique structure, characterized by a pyrazole ring and various substituents, suggests significant potential for biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N5O, with a molecular weight of approximately 341.42 g/mol. The compound features:

- Cyclopentyl and Cyclopropyl Groups : These cyclic structures can enhance the lipophilicity and bioavailability of the compound.

- Pyrazole Moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Methoxybenzamide Group : This functional group may contribute to the compound's ability to interact with various biological targets.

Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits notable anti-inflammatory effects:

- Reduced Inflammation : The compound has been shown to decrease edema and leukocyte migration in experimental models.

- Cytokine Modulation : It downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which play critical roles in inflammatory responses.

- NF-κB Inhibition : The compound suppresses NF-κB activation, a key transcription factor involved in inflammation.

Anticancer Activity

The pyrazole derivatives, including this compound, have been evaluated for their cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Testing : Studies have demonstrated significant inhibition of cell viability in multiple human cancer cell lines (e.g., RKO, A549, MCF7) when treated with similar pyrazole compounds .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| RKO | 70.23% inhibition at 100 µM | |

| A549 | Significant inhibition observed | |

| MCF7 | Significant inhibition observed |

Antimicrobial Activity

This compound may also possess antimicrobial properties:

- Antibacterial Testing : Compounds with similar structures have shown antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Potent |

| Escherichia coli | Potent |

| Pseudomonas aeruginosa | Moderate |

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in inflammatory pathways.

- Cell Signaling Modulation : By interacting with protein kinases associated with cancer progression, it may alter signaling pathways that lead to tumor growth.

Case Studies

Several research efforts have focused on synthesizing and evaluating pyrazole derivatives for their biological activities:

- Synthesis of Pyrazole Derivatives : A series of compounds were synthesized and tested against human cancer cell lines, demonstrating varying degrees of cytotoxicity and promising therapeutic potential .

- In Vivo Models : Further studies are needed to evaluate the efficacy of this compound in vivo to better understand its pharmacokinetics and therapeutic index.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzamide, and how can reaction conditions be optimized for high yield?

- Methodology :

- The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core. Cyclopropane and cyclopentyl substituents are introduced via alkylation or nucleophilic substitution under controlled conditions.

- Key steps :

Formation of the pyrazole ring using hydrazine derivatives and diketones.

Functionalization of the pyrazole at the 3-position with a methyl group bearing the 4-methoxybenzamide moiety.

Solvent selection (e.g., DMF or acetonitrile) and temperature control (60–100°C) are critical to avoid side reactions .

- Optimization : Use catalysts like Pd(OAc)₂ for cross-coupling steps and monitor purity via HPLC after each step.

Q. How can researchers characterize the molecular structure of this compound using crystallographic and spectroscopic methods?

- Methodology :

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Hydrogen bonding patterns can be analyzed using graph set theory to understand packing interactions .

- Spectroscopy :

- NMR : Assign peaks using ¹H/¹³C NMR, focusing on the cyclopropyl (δ 0.5–1.5 ppm) and methoxy (δ ~3.8 ppm) groups.

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodology :

- In vitro enzyme inhibition : Use kinetic assays (e.g., fluorescence-based or calorimetry) to measure IC₅₀ values against target enzymes (e.g., kinases or proteases).

- Cellular assays : Test cytotoxicity in cell lines (e.g., HEK293 or HeLa) using MTT assays. Compare results with structurally similar compounds (e.g., thiophene-substituted analogs) to establish preliminary SAR .

Advanced Research Questions

Q. How can researchers optimize crystallization conditions to resolve challenges in obtaining high-quality single crystals for X-ray analysis?

- Methodology :

- Solvent screening : Test polar solvents (e.g., ethanol, DMSO) and non-polar mixtures (e.g., hexane/ethyl acetate) to identify optimal supersaturation conditions.

- Temperature gradients : Use slow cooling (0.1°C/min) or vapor diffusion methods to promote ordered crystal growth.

- Data refinement : Apply SHELXL’s TWIN and HKLF5 commands to handle twinning or disordered regions in the crystal lattice .

Q. How can contradictions in structure-activity relationship (SAR) data be resolved when cyclopropyl substitution shows variable activity across studies?

- Methodology :

- Comparative analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions between the cyclopropyl group and target binding pockets. Compare with analogs (e.g., thiophene-substituted derivatives from ).

- Statistical validation : Apply multivariate regression to isolate variables (e.g., lipophilicity, steric effects) influencing bioactivity.

Q. What strategies can be employed to enhance the metabolic stability of this compound without compromising its target affinity?

- Methodology :

- Bioisosteric replacement : Replace the methoxy group with a trifluoromethyl or halogenated moiety to reduce oxidative metabolism .

- Prodrug design : Introduce ester or carbamate linkages at the benzamide group to improve pharmacokinetics. Validate stability via simulated gastric fluid (SGF) assays.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities between in vitro and in vivo models for this compound?

- Methodology :

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Compare with in vitro metabolic stability data (e.g., microsomal assays).

- Target engagement studies : Use PET imaging or fluorescent probes to verify target binding in vivo .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.